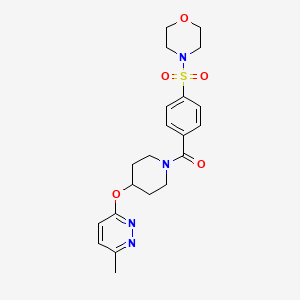

![molecular formula C13H11N3O B2365533 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-92-6](/img/structure/B2365533.png)

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

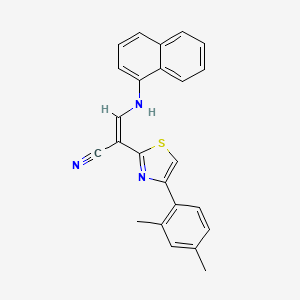

Imidazo[4,5-b]pyridin-1-ol is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements as members of its rings . The specific compound you mentioned also has a methylphenyl group attached to it, which could potentially affect its properties and reactivity.

Molecular Structure Analysis

The molecular structure of such compounds often involves a pyrazolo[1,2-a]pyridine core, which is a fused nitrogen-containing heterocyclic ring system . The presence of the methylphenyl group could potentially affect the overall structure and stability of the molecule.Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the specific functional groups present in the molecule. For instance, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific functional groups present in the molecule. These could include factors like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have explored pyrazole derivatives for their antileishmanial properties. In a recent study , hydrazine-coupled pyrazoles were synthesized, and compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly better than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

Antimalarial Potential

Malaria remains a global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings highlight their potential as antimalarial agents.

Dihydrofolate Reductase (DHFR) Targeting

Another related compound, 5-methyl-6-([methyl (3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine, has been investigated for its DHFR inhibitory activity . DHFR is essential for nucleotide synthesis, making it a valuable target for antiparasitic drugs.

Versatility in Drug Discovery

Pyridopyrimidine scaffolds, including derivatives of 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol, have shown therapeutic interest. Some compounds exhibit improved activity compared to existing drugs . Further exploration of this scaffold may yield novel drug candidates.

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects.

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of leishmania aethiopica and plasmodium berghei, suggesting that they may interfere with the life cycle of these parasites .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFKIVGZDPUNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)